molecular formula C18H18ClFN2O3S2 B10804355 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone

Cat. No.: B10804355
M. Wt: 428.9 g/mol
InChI Key: PYELDHXVRUITBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone is a synthetic organic compound featuring a piperazine core substituted with a 4-chlorophenyl sulfonyl group at the 1-position and a 4-fluorophenyl sulfanyl ethanone moiety at the 2-position.

Properties

Molecular Formula

C18H18ClFN2O3S2

Molecular Weight

428.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone

InChI

InChI=1S/C18H18ClFN2O3S2/c19-14-1-7-17(8-2-14)27(24,25)22-11-9-21(10-12-22)18(23)13-26-16-5-3-15(20)4-6-16/h1-8H,9-13H2

InChI Key

PYELDHXVRUITBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CSC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

The compound 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone is a synthetic molecule with notable biological activities. This article aims to detail its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C24H25ClN2O2S
  • Molecular Weight : 441.0 g/mol
  • IUPAC Name : 1-[(4-chlorophenyl)-phenylmethyl]-4-(4-fluorophenyl)sulfonylpiperazine

The structure features a piperazine ring, which is known for its diverse biological activities. The presence of the sulfonyl and halogenated phenyl groups enhances its pharmacological potential.

Antibacterial Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant antibacterial properties. For instance, synthesized derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiModerate5.12
Compound BBacillus subtilisStrong1.34

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. In vitro studies indicated strong inhibitory activity, making it a candidate for further development as a therapeutic agent.

EnzymeInhibition TypeIC50 (µM)
AChECompetitive2.14 ± 0.003
UreaseNon-competitive1.13 ± 0.003

These results suggest that the compound could be effective in treating conditions where these enzymes play a critical role, such as Alzheimer's disease and urea cycle disorders.

Case Studies and Research Findings

  • Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
  • Hypoglycemic Effects : Some derivatives have shown promise in lowering blood glucose levels in diabetic models, suggesting potential use in managing diabetes .
  • Binding Interactions : Docking studies have revealed that the compound binds effectively to bovine serum albumin (BSA), indicating good bioavailability and distribution characteristics .

Scientific Research Applications

Analgesic Activity

Research has indicated that derivatives of sulfonylpiperazine compounds, including the target compound, exhibit significant analgesic properties. In a study involving male Wistar rats, derivatives demonstrated effective pain relief at doses of 50 mg/kg when tested using thermal stimuli (tail flick test) . This suggests potential applications in pain management therapies.

Modulation of Metabotropic Glutamate Receptors

The compound has been investigated as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in psychiatric disorders such as anxiety and depression. A related study identified compounds that showed efficacy in preclinical models, leading to advancements toward clinical trials for treating these conditions .

Antihypertensive Effects

In addition to analgesic properties, some derivatives have shown hypotensive effects, indicating their potential use in managing hypertension. The ability to lower blood pressure in normotensive rats highlights the versatility of this compound class in cardiovascular therapies .

Case Studies and Research Findings

StudyFindingsApplication
Synthesis and Pharmacological Activity Significant analgesic activity observed in Wistar rats; hypotensive effects noted.Pain management and hypertension treatment .
mGluR5 Modulation Identified as a potential candidate for psychiatric disorder treatment; advanced to first-in-man trials.Treatment for anxiety and depression .
Cholesterol Absorption Inhibition Related compounds demonstrated effectiveness in lowering cholesterol levels in animal models.Potential cardiovascular benefits .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine-Based Compounds

  • 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS: 439939-70-5): This compound replaces the 4-fluorophenyl sulfanyl group with a 4-bromophenoxy moiety. The bromine atom increases molecular weight (457.31 g/mol vs. The phenoxy group could alter binding kinetics compared to sulfanyl .
  • 1-[4-(2,5-Dichlorophenyl)sulfonylpiperazin-1-yl]-2-(3-fluorophenoxy)ethanone: The dichlorophenyl and 3-fluorophenoxy substituents introduce steric and electronic differences.

Halogenated Ethanone Derivatives

  • 2-Bromo-1-(4-fluorophenyl)-2-(3-chlorophenyl)ethanone (33l): This brominated analog lacks the piperazine sulfonyl group but shares halogenated aromatic rings.

Pharmacological and Structural Insights from Related Compounds

CYP51 Inhibitors (Pyridine Derivatives)

Compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) demonstrate that halogenated aryl groups on piperazine enhance binding to parasitic CYP51 enzymes. The target compound’s 4-fluorophenyl sulfanyl group may similarly engage in hydrophobic pockets, though its sulfonyl group could introduce steric hindrance absent in UDO’s trifluoromethylphenyl substituent .

Sulfanyl/Sulfonyl Group Impact

  • 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone: The sulfanyl group in this compound contributes to planar molecular conformations, except for a perpendicular fluorophenyl group, as seen in isostructural analogs. This structural feature may influence stacking interactions with aromatic residues in target proteins .
  • 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone: The sulfanylidene group in this dihydropyrimidine derivative enhances hydrogen-bonding capacity, contrasting with the sulfonyl group’s electron-withdrawing nature in the target compound .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Target Compound C₁₈H₁₇ClFN₂O₃S₂ ~423 4-ClPh-SO₂, 4-FPh-S-CH₂-CO Potential enzyme inhibition
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone C₁₈H₁₈BrFN₂O₄S 457.31 4-BrPh-O-, 4-FPh-SO₂ Lipophilicity enhancement
UDO C₂₄H₂₀ClF₃N₃O 482.89 4-ClPh-, CF₃-Ph, pyridin-3-yl CYP51 inhibition (T. cruzi)

Table 2: Substituent Effects on Activity

Group Example Compound Impact on Activity
4-FPh-S-CH₂-CO Target Compound Enhances hydrophobic interactions; sulfanyl may participate in redox reactions
4-BrPh-O- Compound in Increases molecular weight and lipophilicity; phenoxy may reduce metabolic stability
CF₃-Ph UDO Strong electron-withdrawing effects improve enzyme binding

Preparation Methods

Monosubstitution with 4-Chlorobenzenesulfonyl Chloride

Piperazine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine or pyridine) to yield 1-(4-chlorophenyl)sulfonylpiperazine. Stoichiometric control (1:1 molar ratio) is critical to prevent disubstitution.

Representative Conditions

ReagentSolventBaseTemperatureYield
4-Cl-PhSO₂ClDCMEt₃N0–25°C78%
4-Cl-PhSO₂ClTHFPyridine25°C82%

The reaction is monitored via TLC (Rf = 0.4 in ethyl acetate/hexane, 1:1) and purified by recrystallization from ethanol.

Formation of the Ethanone Thioether Moiety

Synthesis of 2-(4-Fluorophenyl)sulfanylethanone

This intermediate is prepared by nucleophilic substitution between 4-fluorothiophenol and chloroacetone in the presence of potassium carbonate:

4-F-C₆H₄-SH + Cl-CH₂-CO-CH₃ → 4-F-C₆H₄-S-CH₂-CO-CH₃ + HCl\text{4-F-C₆H₄-SH + Cl-CH₂-CO-CH₃ → 4-F-C₆H₄-S-CH₂-CO-CH₃ + HCl}

Reaction in acetone at 50°C for 6 hours achieves 85% yield. The product is isolated via extraction (ethyl acetate/water) and characterized by 1H NMR^1\text{H NMR} (δ 2.35 ppm, s, 3H for COCH₃; δ 4.15 ppm, s, 2H for SCH₂).

Coupling Strategies and Reaction Optimization

Alkylation of 1-(4-Chlorophenyl)sulfonylpiperazine

The ethanone thioether is introduced via nucleophilic substitution. 1-(4-Chlorophenyl)sulfonylpiperazine reacts with 2-bromo-1-(4-fluorophenylsulfanyl)ethan-1-one in acetonitrile using potassium carbonate as a base:

1-(4-Cl-PhSO₂)-piperazine + Br-CH₂-CO-S-4-F-C₆H₄ → Target Compound + KBr\text{1-(4-Cl-PhSO₂)-piperazine + Br-CH₂-CO-S-4-F-C₆H₄ → Target Compound + KBr}

Optimized Conditions

  • Solvent: Acetonitrile

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 60°C, 12 hours

  • Yield: 72% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Analytical Characterization and Purity Assessment

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃) : δ 7.65–7.58 (m, 4H, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂CO), 3.20–3.15 (m, 8H, piperazine-H).

  • LC-MS (ESI+) : m/z 453.1 [M+H]⁺.

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodStepsTotal YieldScalabilityCost Efficiency
Sequential Alkylation358%ModerateHigh
Convergent Coupling272%HighModerate

The convergent approach, coupling preformed fragments, offers superior yields and scalability for industrial applications.

Industrial-Scale Considerations and Challenges

Process Optimization

  • Solvent Recovery : Dichloromethane is replaced with toluene to reduce environmental impact.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) improve sulfonylation efficiency by 15%.

  • Waste Management : Neutralization of HCl byproducts with aqueous NaOH minimizes corrosion risks .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended to optimize the yield and purity of 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone?

  • Methodology : Employ a multi-step synthesis involving sequential sulfonylation and thioether formation. Key steps include:

  • Sulfonylation : React 4-chlorophenylsulfonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylpiperazine intermediate .
  • Thioether coupling : Use a nucleophilic substitution reaction between the intermediate and 4-fluorophenyl thiol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C .
  • Purification : Isolate the final product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify the presence of the sulfonylpiperazine (δ 3.2–3.8 ppm for piperazine protons) and 4-fluorophenyl groups (δ 7.2–7.6 ppm for aromatic protons) .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z: calculated for C₁₈H₁₇ClFN₂O₂S₂) .
  • X-ray crystallography : For definitive confirmation, grow single crystals in methanol/water and analyze the crystal lattice .

Q. What safety protocols are critical during experimental handling?

  • Precautions :

  • Avoid inhalation/contact with dust or vapors; use fume hoods and PPE (gloves, lab coat, goggles) .
  • Store in a sealed container at 2–8°C to prevent decomposition .
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like serotonin receptors (5-HT₃ or 5-HT₄), given the piperazine moiety’s affinity for neurological targets .
  • QSAR analysis : Train models on analogs with known IC₅₀ values to predict bioactivity (e.g., antimicrobial or kinase inhibition) .
  • ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Q. How to resolve contradictions in reported reactivity data for the sulfonyl-thioether linkage?

  • Strategies :

  • Controlled hydrolysis studies : Compare stability in acidic (pH 2) vs. alkaline (pH 10) conditions using HPLC to monitor degradation products (e.g., sulfonic acid derivatives) .
  • Kinetic analysis : Measure reaction rates under varying temperatures (25–60°C) to identify activation energy barriers for unexpected side reactions .
  • Cross-reference synthetic conditions : Ensure reagent ratios (e.g., excess thiol) and solvent polarity (DMF vs. acetonitrile) are consistent with literature protocols .

Q. What strategies improve solubility for in vivo pharmacological studies?

  • Solutions :

  • Co-solvent systems : Use PEG-400/water (70:30) or hydroxypropyl-β-cyclodextrin to enhance aqueous solubility .
  • Salt formation : React the compound with hydrochloric acid to form a hydrochloride salt, which typically exhibits better solubility .
  • Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) to improve bioavailability .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Design principles :

  • Piperazine modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate receptor binding .
  • Thioether substitution : Test methylsulfonyl or trifluoromethylsulfonyl variants to assess steric/electronic effects on activity .
  • Bioisosteric replacement : Substitute the ethanone moiety with a carbamate or urea group to evaluate metabolic stability .

Q. What degradation pathways dominate under oxidative or photolytic conditions?

  • Pathways :

  • Oxidative degradation : The sulfanyl group oxidizes to sulfoxide (major) or sulfone (minor) under H₂O₂/Fe²⁺ catalysis; monitor via TLC (Rf shifts) .
  • Photolytic cleavage : UV exposure (254 nm) may cleave the C–S bond in the thioether; use amber glassware and argon atmosphere to mitigate .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C recommended for storage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.